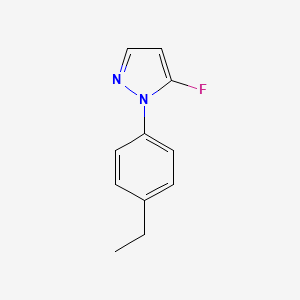

1-(4-ethylphenyl)-5-fluoro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)-5-fluoropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c1-2-9-3-5-10(6-4-9)14-11(12)7-8-13-14/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNGJYQQKWKUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Fluorinated Pyrazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Pyrazole (B372694) Derivatives (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of organic molecules, and multinuclear NMR is particularly informative for fluorinated compounds like 1-(4-ethylphenyl)-5-fluoro-1H-pyrazole.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-ethylphenyl group and the pyrazole ring. The ethyl group should present a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The protons on the phenyl ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons on the pyrazole ring (at positions 3 and 4) would appear as doublets, with their coupling influenced by the adjacent fluorine atom. Specifically, the proton at C4 would exhibit coupling to the fluorine at C5.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. cdnsciencepub.com The spectrum for this compound would display signals for the two carbons of the ethyl group, the four distinct carbons of the p-ethylphenyl ring, and the three carbons of the pyrazole ring. The carbon atoms of the pyrazole ring, particularly C5 and C4, will show coupling with the fluorine atom (¹JCF and ²JCF, respectively), which is a key diagnostic feature. semanticscholar.org The signal for the C5 carbon, directly bonded to fluorine, is expected to be a doublet with a large coupling constant.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is anticipated to show a single signal, as there is only one fluorine atom. This signal's chemical shift provides insight into the electronic environment of the fluorine atom. nih.gov Furthermore, this signal will be split into a doublet of doublets due to coupling with the protons at C4 and C3 of the pyrazole ring, confirming the substitution pattern.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5-7.3 | d | Phenyl CH |

| ¹H | ~7.3-7.1 | d | Phenyl CH |

| ¹H | ~7.6 | d | Pyrazole H-3 |

| ¹H | ~6.2 | dd | Pyrazole H-4 |

| ¹H | ~2.7 | q | -CH₂- |

| ¹H | ~1.2 | t | -CH₃ |

| ¹³C | ~145-155 (d, ¹JCF) | d | Pyrazole C-5 |

| ¹³C | ~130-140 | s | Pyrazole C-3 |

| ¹³C | ~95-105 (d, ²JCF) | d | Pyrazole C-4 |

| ¹³C | ~145, ~138, ~129, ~125 | s | Phenyl C |

| ¹³C | ~28 | s | -CH₂- |

| ¹³C | ~15 | s | -CH₃ |

| ¹⁹F | -120 to -150 | dd | C5-F |

Note: Predicted values are based on data from analogous fluorinated N-phenylpyrazole structures. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., HR-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS): For this compound (C₁₁H₁₁FN₂), HR-MS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). This allows for the unambiguous determination of its elemental formula, confirming the presence of fluorine and nitrogen atoms.

Fragmentation Analysis: The electron ionization (EI) mass spectrum would show a prominent molecular ion peak. The fragmentation pattern is expected to be characteristic of N-arylpyrazoles. researchgate.net Key fragmentation pathways would likely involve:

Loss of an ethyl radical (•C₂H₅) from the phenyl group.

Cleavage of the N-phenyl bond, leading to ions corresponding to the 4-ethylphenyl cation and the 5-fluoropyrazole fragment.

Ring fragmentation of the pyrazole moiety, often involving the loss of N₂ or HCN. researchgate.net The presence of the stable C-F bond means that the loss of a fluorine radical is generally not a favored fragmentation pathway.

X-ray Crystallography for Definitive Molecular Structure Elucidation

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related fluorinated N-phenylpyrazole structures allows for a detailed prediction of its key structural features. bg.ac.rsnih.govnih.gov

In the crystal lattice, intermolecular interactions are expected to play a crucial role in the packing arrangement. Potential interactions include:

C-H···F hydrogen bonds: The fluorine atom can act as a weak hydrogen bond acceptor.

C-H···N hydrogen bonds: The nitrogen atom at position 2 of the pyrazole ring is a potential hydrogen bond acceptor.

π-π stacking: Interactions between the aromatic pyrazole and phenyl rings of adjacent molecules are likely. bg.ac.rs

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature | Basis of Prediction |

| Crystal System | Monoclinic or Triclinic | Common for substituted pyrazoles nih.govnih.gov |

| Space Group | P2₁/c or P-1 | Common for related heterocyclic compounds nih.govnih.gov |

| Pyrazole Ring | Planar | Characteristic of aromatic heterocycles nih.gov |

| Dihedral Angle (Pyrazole-Phenyl) | 40-90° | Observed range in similar N-phenylpyrazoles bg.ac.rs |

| Intermolecular Interactions | C-H···F, C-H···N, π-π stacking | Common in fluorinated aromatic compounds bg.ac.rsresearchgate.net |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹ (from the ethyl group).

C=C and C=N stretching: In the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings. semanticscholar.org

C-F stretching: A strong absorption band typically in the 1250-1000 cm⁻¹ region. rsc.org

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule. The conjugated π-system, encompassing both the pyrazole and the phenyl rings, is expected to give rise to strong absorptions in the UV region. Typically, π→π* transitions for such aromatic systems occur between 250 and 350 nm. nih.govmaterialsciencejournal.org The exact position and intensity of the absorption maxima (λ_max) depend on the extent of conjugation, which is influenced by the dihedral angle between the two rings.

Application of Specialized Characterization Techniques for Organic and Hybrid Materials

Fluorinated pyrazoles are of interest in materials science, for example, as components of polymers or as fluorescent probes. rsc.orgnih.govnih.gov Should this compound be incorporated into such materials, specialized characterization techniques would be employed.

Solid-State NMR (ssNMR): For polymeric or crystalline materials, ssNMR can provide structural information analogous to solution-state NMR but for the solid phase.

Fluorescence Spectroscopy: Many pyrazole and pyrazoline derivatives exhibit fluorescence. nih.gov If this compound is fluorescent, its excitation and emission spectra would be characterized. The fluorescence properties, such as quantum yield and lifetime, could be studied to evaluate its potential as a sensor or in organic light-emitting diodes (OLEDs).

Dielectric Spectroscopy: For materials intended for electronic applications, measuring the dielectric constant as a function of frequency can provide insights into the material's polarizability and charge storage capabilities, which can be influenced by the presence of the polar C-F bond. rsc.org

Theoretical and Computational Chemistry Investigations of 1 4 Ethylphenyl 5 Fluoro 1h Pyrazole and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has become a staple in computational chemistry for predicting a wide array of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. nih.govnih.gov For pyrazole (B372694) derivatives, DFT calculations provide a foundational understanding of their intrinsic properties, which in turn dictates their chemical reactivity and biological activity. nih.govbohrium.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. irjweb.commalayajournal.org The energy difference between the HOMO and LUMO is known as the energy gap (ΔE), a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. DFT calculations for pyrazole analogs have shown that these compounds generally possess large energy gaps, indicating significant electronic stability. nih.govmalayajournal.org For example, the calculated HOMO-LUMO energy gap for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was found to be approximately 4.458 eV, suggesting high thermodynamic stability. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |

|---|---|---|---|---|

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.591 | -2.133 | 4.458 | nih.gov |

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.282 | -1.272 | 4.011 | malayajournal.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, providing crucial information about its reactive sites and potential for intermolecular interactions. acu.edu.inresearchgate.net Different colors on the MEP surface represent varying electrostatic potential values:

Red and Orange: Regions of negative potential, indicating high electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. nih.gov

Blue: Regions of positive potential, indicating electron deficiency. These areas are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For pyrazole derivatives, MEP analysis helps identify the nucleophilic and electrophilic centers, which is fundamental for understanding how these molecules interact with biological targets such as protein receptors or enzymes. nih.govmalayajournal.org For instance, in 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a pronounced red-orange coloration is observed around the oxygen atoms of the carboxylic acid group, identifying them as nucleophilic sites with high electron density. nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. DFT calculations are employed to perform geometry optimization, which determines the most energetically stable conformation of a molecule. nih.govnih.gov This process involves calculating structural parameters such as bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state.

Studies on various pyrazole derivatives have demonstrated a strong correlation between DFT-optimized structures and experimental data obtained from X-ray crystallography. mdpi.comnih.govacu.edu.in For instance, DFT calculations for 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline accurately reproduced the structural parameters determined experimentally. nih.gov The analysis of the conformational landscape reveals whether the molecule is planar or non-planar. The dihedral angles between the pyrazole ring and its substituents are particularly informative; for example, a study of one pyrazole derivative confirmed a non-planar structure by analyzing the dihedral angle between the pyrazole and phenyl rings. acu.edu.in This structural information is vital for understanding how the molecule fits into the binding pocket of a biological target.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is extensively used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. For pyrazole derivatives, docking studies provide valuable predictions about their potential to inhibit specific enzymes or block receptors involved in disease pathways. nih.govdntb.gov.ua

Docking simulations calculate a "docking score" or binding affinity, which estimates the strength of the interaction between the ligand and the target protein. A lower docking score generally indicates a more favorable binding interaction. researchgate.net Beyond just a score, these simulations provide a detailed, three-dimensional view of the binding mode, identifying key molecular interaction "hotspots" within the protein's active site. dntb.gov.ua These interactions can include:

Hydrogen Bonds: Crucial for specificity and strong binding.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between aromatic rings.

Cation–π Interactions: Interactions between a cation and an aromatic ring. nih.gov

Numerous studies have used molecular docking to investigate the interaction of pyrazole analogs with various biological targets. For example, pyrazole derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs, and vascular endothelial growth factor receptor-2 (VEGFR-2), a target in cancer therapy. dntb.gov.uaresearchgate.netnih.gov These studies have shown that the pyrazole ring often plays a central role in anchoring the molecule within the active site through specific interactions with key amino acid residues. dntb.gov.ua

| Pyrazole Analog Type | Biological Target | Key Interacting Residues | Predicted Activity | Reference |

|---|---|---|---|---|

| 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives | Cyclooxygenase-2 (COX-2) | Not specified | Anti-inflammatory | dntb.gov.uaresearchgate.net |

| Novel pyrazole derivatives | VEGFR-2 Kinase | Asp1046, Glu885, Cys1045 | Antiproliferative | nih.gov |

| Pyrazole derivatives | RET Kinase | Not specified | Anticancer (RET inhibitor) | nih.gov |

| Aurone-pyrazole hybrids | HER2 Protein | Not specified | Anticancer (gastric) | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of the flexibility of both the ligand and the protein. nih.gov This technique is crucial for assessing the stability of the docked complex and for understanding the conformational changes that may occur upon ligand binding. nih.gov

By simulating the behavior of the ligand-protein complex in a solvated environment that mimics physiological conditions, MD can validate the binding poses predicted by docking. nih.gov If the key interactions observed in docking are maintained throughout the MD simulation, it lends greater confidence to the predicted binding mode. nih.gov Furthermore, MD can reveal subtle conformational adjustments and the role of water molecules in the binding site, providing a more complete and realistic picture of the molecular recognition process. These simulations are computationally intensive but offer invaluable insights into the dynamic nature of ligand-target interactions, which is essential for the rational design of potent and specific inhibitors. nih.govnih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. In the context of 1-(4-ethylphenyl)-5-fluoro-1H-pyrazole and its analogs, theoretical calculations, particularly those based on Density Functional Theory (DFT), are crucial for understanding their synthesis and reactivity. These studies allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, which collectively illuminate the most probable reaction pathways.

The synthesis of fluorinated pyrazoles often involves cyclization reactions. nih.govresearchgate.net Computational studies on analogous systems have detailed the mechanisms of such transformations. For instance, the (3+2) cycloaddition reaction is a common route to pyrazole rings. sci-hub.se Theoretical investigations of these reactions can determine the regioselectivity and stereoselectivity by comparing the activation barriers of different possible pathways. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed.

For a compound like this compound, computational elucidation might focus on its formation from a suitable ethylphenylhydrazine and a fluorinated three-carbon precursor. DFT calculations can model the initial nucleophilic attack, subsequent cyclization, and eventual aromatization steps. The influence of the ethylphenyl and fluoro substituents on the reaction barriers and thermodynamics can be systematically investigated. For example, the electron-donating nature of the ethyl group and the electron-withdrawing nature of the fluorine atom can significantly impact the charge distribution and stability of intermediates and transition states.

A representative application of computational chemistry in elucidating a reaction mechanism for a pyrazole derivative is the investigation of the Knorr pyrazole synthesis. Theoretical models can pinpoint the rate-determining step and rationalize the observed product distribution under various reaction conditions. While specific studies on this compound are not extensively documented in the literature, the principles from studies on similar fluorinated and arylated pyrazoles are directly applicable. nih.govresearchgate.net

Below is a hypothetical data table illustrating the kind of information that can be obtained from a DFT study on a key reaction step in the synthesis of a substituted pyrazole. The data is representative of typical computational results for such a reaction.

| Step in Reaction Pathway | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Reactants | 0.0 | - |

| Intermediate 1 | -5.2 | 15.3 (from Reactants) |

| Transition State 1 | 10.1 | - |

| Intermediate 2 | -12.7 | 8.9 (from Intermediate 1) |

| Transition State 2 | -3.8 | - |

| Products | -25.0 | 5.1 (from Intermediate 2) |

This table is illustrative and represents typical relative energies calculated for a multi-step organic reaction.

Theoretical Studies on Solvent Effects and Spectroscopic Property Prediction

The surrounding solvent medium can significantly influence the behavior of a chemical compound, affecting its stability, reactivity, and spectroscopic properties. Theoretical studies provide a powerful means to investigate these solvent effects at a molecular level. For this compound, computational models can predict how its properties would change in different solvent environments, from nonpolar to polar.

Solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed in conjunction with quantum mechanical calculations to simulate the presence of a solvent. iau.ir These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. Theoretical studies on pyrazole and its derivatives have shown that the stability of the molecule can be influenced by the polarity of the solvent. iau.ir For this compound, such calculations could predict its solubility and conformational preferences in various solvents.

Furthermore, computational chemistry is extensively used for the prediction of spectroscopic properties, which is invaluable for the characterization of newly synthesized compounds. researchgate.netrsc.orgnih.gov By calculating the electronic structure of a molecule, it is possible to predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net These theoretical predictions, when compared with experimental data, can confirm the structure of the compound and aid in the assignment of spectral peaks. Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic excitation energies and corresponding oscillator strengths, which can be used to simulate the UV-Vis spectrum. researchgate.net This can provide insights into the electronic transitions occurring within the molecule.

The table below presents hypothetical calculated spectroscopic data for this compound in different solvents, demonstrating the type of information that can be generated from theoretical studies.

| Property | Gas Phase | Chloroform (ε=4.81) | Methanol (ε=32.6) |

| Dipole Moment (Debye) | 2.5 | 3.1 | 3.8 |

| ¹⁹F NMR Shift (ppm, relative to a standard) | -120.5 | -119.8 | -118.9 |

| C=N Stretch Freq. (cm⁻¹) | 1580 | 1575 | 1572 |

| λmax (nm) | 250 | 255 | 258 |

This table is illustrative and contains representative data derived from computational chemistry methods for a substituted pyrazole in different environments.

Mechanistic Investigations of Biological Activities of Fluorinated Pyrazoles in Vitro and Molecular Level

Enzyme Inhibition Studies and Target Identification

The pyrazole (B372694) scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with the active sites of various enzymes. The introduction of a fluorine atom can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity.

Kinase Inhibition Profiling

Pyrazole derivatives are widely recognized for their potent kinase inhibitory activities. nih.govnih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

ALK5 (TGF-β Type I Receptor Kinase): Activin receptor-like kinase 5 (ALK5) is a key mediator of the transforming growth factor-beta (TGF-β) signaling pathway. Some pyrazole derivatives have been identified as inhibitors of ALK5. researchgate.net The inhibitory mechanism often involves competition with ATP for binding to the kinase domain.

p38α Mitogen-Activated Protein Kinase: The p38α MAP kinase is involved in cellular responses to stress and inflammation. A novel class of 5-amino-1-(4-fluorophenyl)-1H-pyrazole derivatives has been discovered as highly selective inhibitors of p38α. nih.gov X-ray crystallography has revealed that these inhibitors bind to the ATP binding pocket of the unphosphorylated enzyme. nih.gov

EGFR and VEGFR-2: Epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are critical targets in cancer therapy due to their roles in tumor growth and angiogenesis. Numerous fused pyrazole derivatives have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.gov For instance, certain pyranopyrimidine-fused pyrazoles have shown potent inhibitory activity against both enzymes. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibitors are being investigated as anticancer agents. Pyrazolo[3,4-d]pyrimidine derivatives have been explored as multikinase inhibitors with potent activity against CDKs. acs.org

Haspin Kinase: While specific data on Haspin inhibition by 1-(4-ethylphenyl)-5-fluoro-1H-pyrazole is not available, the broader class of pyrazole-containing compounds has been investigated for inhibition of various kinases involved in cell division.

Table 1: Kinase Inhibition Profile of Structurally Related Pyrazole Derivatives

| Kinase Target | Compound Type | Reported IC50/Activity |

|---|---|---|

| ALK5 | Pyrazole derivatives | Potent inhibition observed researchgate.net |

| p38α | 5-amino-1-(4-fluorophenyl)-1H-pyrazoles | Highly selective inhibition nih.gov |

| EGFR | Fused pyrazole derivatives | IC50 values in the nanomolar to micromolar range nih.gov |

| VEGFR-2 | Fused pyrazole derivatives | IC50 values in the nanomolar to micromolar range nih.gov |

| CDKs | Pyrazolo[3,4-d]pyrimidines | Potent inhibition acs.org |

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain pyrazole-containing sulfonamides have been shown to be effective inhibitors of human carbonic anhydrase isoforms. nih.govrsc.org The inhibition mechanism typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. nih.gov The substitution pattern on the pyrazole ring can influence the inhibitory potency and isoform selectivity. nih.gov

Metalloenzyme Aminopeptidase (MetAP) Inhibition Studies

Methionine aminopeptidases (MetAPs) are metalloenzymes that play a crucial role in protein maturation. While specific studies on this compound are lacking, the pyrazole scaffold has been incorporated into inhibitors of other metalloenzymes, suggesting potential for interaction with MetAPs.

Modulation of Other Enzymatic Systems

The versatility of the pyrazole scaffold allows for its interaction with a wide range of other enzymatic systems. For example, fluorinated pyrazoles have been investigated for their effects on nitric oxide synthase (NOS) isoforms, with some derivatives showing enhanced inhibitory activity due to the presence of fluorine. mdpi.com

Molecular Signaling Pathway Modulation and Protein-Protein Interaction Studies

Beyond direct enzyme inhibition, pyrazole derivatives can also exert their biological effects by modulating intracellular signaling pathways.

Investigation of TGF-β-Smad Signaling Pathway Modulation

The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. nih.gov Smad proteins are key intracellular mediators of this pathway. nih.gov As mentioned earlier, pyrazole-based compounds can inhibit ALK5, the type I receptor for TGF-β, thereby blocking the downstream phosphorylation of Smad2 and Smad3 and inhibiting the signaling cascade. researchgate.net This modulation can have significant implications in diseases characterized by dysregulated TGF-β signaling, such as fibrosis and cancer. Smad7 is known to interact with R-Smads to inhibit TGF-β/Smad signaling. researchgate.net

Analysis of NLRP3 Inflammasome Activation Pathways

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering inflammatory responses. nih.gov Its activation leads to the cleavage of pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18 into their active forms, driving inflammation. researchgate.net Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target. nih.govgoogle.com

While direct studies on this compound's effect on the NLRP3 inflammasome are not extensively documented, the broader class of pyrazole-containing compounds has been investigated for their inhibitory potential. The activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (Signal 1) and an activation signal (Signal 2). nih.gov Signal 1, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) through receptors like TLRs, leads to the upregulation of NLRP3 and pro-IL-1β via NF-κB signaling. nih.gov Signal 2 can be triggered by diverse stimuli, including ATP, pore-forming toxins, and crystalline substances, leading to NLRP3 oligomerization, caspase-1 activation, and subsequent cytokine maturation and release. nih.govfrontiersin.org

Several small molecule inhibitors have been developed to target the NLRP3 inflammasome pathway. nih.gov For instance, MCC950 is a well-characterized and potent NLRP3 inhibitor that has been shown to be effective in animal models of NLRP3-driven diseases. nih.govnih.gov The mechanism of inhibition by such molecules can occur at various stages, including blocking the assembly of the inflammasome complex or inhibiting the ATPase activity of NLRP3. nih.gov Given the structural similarities to known NLRP3 inhibitors, it is plausible that fluorinated pyrazoles like this compound could exert anti-inflammatory effects by modulating the NLRP3 inflammasome pathway. Further investigation is required to elucidate the specific molecular interactions and the precise mechanism of action.

Mechanistic Insights into Antimicrobial Action (e.g., antibacterial, antifungal, antitubercular)

Fluorinated pyrazole derivatives have demonstrated a wide spectrum of antimicrobial activities. nih.gov The introduction of fluorine atoms into the pyrazole ring can significantly enhance their biological efficacy. researchgate.net The antimicrobial mechanism of these compounds is often multifaceted and can involve the inhibition of essential microbial enzymes.

Antibacterial and Antifungal Action: Molecular docking studies on similar fluorinated pyrazole aldehydes have suggested that their antifungal activity may arise from the inhibition of enzymes crucial for fungal growth and pathogenesis, such as proteinase K. nih.govresearchgate.net Proteinase K is a subtilisin-like serine protease that can degrade host tissues, facilitating fungal invasion. By binding to the active site of this enzyme, fluorinated pyrazoles can disrupt its function and impede fungal proliferation. The interaction often involves the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. researchgate.net

The antibacterial activity of pyrazole derivatives has also been well-documented. manipal.edunih.govresearchgate.net While the exact mechanism for this compound is not specified, related compounds have been shown to interfere with microbial growth through various pathways. Some pyrazole derivatives act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes in bacterial DNA replication and folate synthesis, respectively. acs.org

Antitubercular Action: The pyrazole scaffold is present in compounds with known antitubercular activity. researchgate.net While specific studies on this compound are limited, the general mechanism for pyrazole derivatives may involve the inhibition of key enzymes in Mycobacterium tuberculosis, thereby arresting its growth.

The following table summarizes the potential antimicrobial mechanisms of fluorinated pyrazoles based on studies of related compounds.

| Antimicrobial Activity | Potential Mechanism of Action | Target Enzymes/Pathways |

| Antifungal | Inhibition of fungal growth and invasion | Proteinase K, Sterol 14α-demethylase (CYP51) nih.govresearchgate.net |

| Antibacterial | Inhibition of DNA replication and folate synthesis | DNA Gyrase, Dihydrofolate Reductase (DHFR) acs.org |

| Antitubercular | Inhibition of essential mycobacterial enzymes | Not specifically elucidated for this compound |

Antioxidant Mechanism Research

Pyrazole derivatives have been recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govresearchgate.net The antioxidant mechanism of these compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.gov

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. nih.gov The pyrazole nucleus, with its electron-rich nature, can participate in these redox reactions, neutralizing free radicals and terminating the radical chain reactions that can lead to oxidative damage to cells and tissues.

The antioxidant capacity of pyrazole derivatives can be influenced by the nature and position of substituents on the pyrazole ring and any attached phenyl rings. The presence of electron-donating groups can enhance the radical scavenging activity. While specific data for this compound is not available, related pyrazole compounds have shown significant free-radical scavenging activity. niscpr.res.inresearchgate.netniscpr.res.in For instance, some pyrazole derivatives have demonstrated potent ABTS.+ free radical scavenging activity. niscpr.res.in The mechanism involves the transfer of an electron or hydrogen atom from the pyrazole derivative to the radical, thereby stabilizing it.

| Antioxidant Assay | Principle | Role of Pyrazole Moiety |

| DPPH Radical Scavenging | Measures the ability to donate a hydrogen atom or electron to the DPPH radical. nih.gov | The electron-rich pyrazole ring can act as a hydrogen/electron donor to neutralize the free radical. |

| ABTS.+ Radical Scavenging | Measures the ability to scavenge the ABTS.+ radical cation. niscpr.res.in | The pyrazole structure can effectively quench the radical cation through electron transfer. |

Bioisosteric Principles and Implications for Metabolic Stability

The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. tandfonline.com This is an application of the principle of bioisosterism, where a substituent is replaced by another with similar physical or chemical properties to improve the biological activity or metabolic profile of the compound. nih.gov

In the case of this compound, the fluorine atom is a bioisostere of a hydrogen atom. The substitution of hydrogen with fluorine can have several profound effects:

Increased Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This makes the C-F bond more resistant to metabolic oxidation by cytochrome P450 enzymes. tandfonline.com By strategically placing a fluorine atom at a metabolically vulnerable position, the metabolic stability of the compound can be increased, leading to a longer half-life and improved bioavailability. tandfonline.com This principle was demonstrated in the development of the COX-2 inhibitor celecoxib, where replacing a methyl group with a trifluoromethyl group on the pyrazole ring enhanced its properties. tandfonline.com

Altered Physicochemical Properties: Fluorine is highly electronegative and can alter the electronic properties of the molecule. This can influence the acidity or basicity of nearby functional groups and affect how the molecule interacts with its biological target. tandfonline.com

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, which can lead to increased binding affinity and potency. tandfonline.com

The presence of the fluorine atom in this compound is therefore likely to contribute to its metabolic stability, making it less susceptible to rapid degradation in the body. This enhanced stability is a desirable characteristic for a therapeutic agent. nih.gov

| Property | Effect of Fluorine Substitution | Implication for this compound |

| Metabolic Stability | Increased due to the high strength of the C-F bond. tandfonline.com | Potentially longer biological half-life and improved oral bioavailability. |

| Physicochemical Properties | Altered pKa, lipophilicity, and electronic distribution. tandfonline.com | May influence drug absorption, distribution, and target binding. |

| Binding Affinity | Can enhance binding to the target protein through various interactions. tandfonline.com | Could contribute to higher potency and selectivity. |

Diverse Research Applications of Fluorinated Pyrazoles

Applications in Agrochemical Research (e.g., herbicides, insecticides, fungicides)

The pyrazole (B372694) ring is a foundational structural motif in a multitude of commercial agrochemicals. The introduction of fluorine can enhance the efficacy and stability of these compounds, leading to the development of potent herbicides, insecticides, and fungicides. nih.govacs.orgresearchgate.net Fluorinated pyrazoles are key ingredients in the development of new active substances with improved performance and more favorable environmental and toxicological profiles. nih.govnih.gov

Herbicides: Many pyrazole derivatives function as herbicides by inhibiting critical plant enzymes. For instance, compounds structurally related to 1-(4-ethylphenyl)-5-fluoro-1H-pyrazole are investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis. nih.govresearchgate.net Inhibition of HPPD leads to bleaching of new plant growth and eventual death. Research has shown that specific substitutions on the phenyl and pyrazole rings are crucial for high herbicidal activity and crop selectivity. researchgate.netresearchgate.net For example, certain pyrazole benzophenone (B1666685) derivatives have demonstrated potent herbicidal activity against weeds like barnyard grass while showing safety for crops such as maize. nih.gov

Insecticides: The pyrazole scaffold is present in several classes of insecticides that act on the nervous system of insects. Phenylpyrazole insecticides, such as fipronil, function by blocking GABA-gated chloride channels, which leads to hyperexcitation of the insect's central nervous system and death. researchgate.netchemscene.com The development of novel N-pyridylpyrazole thiazole (B1198619) derivatives and other pyrazole carboxamides continues to yield promising insecticide leads with high efficacy against various pests, including lepidopteran species. uab.catresearchgate.net

Fungicides: Fluorinated pyrazoles are also prominent in the development of modern fungicides. Many of these compounds target the succinate (B1194679) dehydrogenase enzyme (SDHI) in the mitochondrial respiratory chain of fungi, effectively halting energy production. bohrium.com This mode of action has led to the commercialization of several highly effective pyrazole-based fungicides used to protect a wide range of crops from pathogenic fungi. bohrium.commdpi.com Research into novel pyrazole analogues continues to yield compounds with significant fungicidal activity against pathogens like P. infestans. mdpi.com

Table 1: Examples of Fluorinated Pyrazole Derivatives in Agrochemical Research

| Compound Class | Target Application | Mode of Action (Example) | Reference |

|---|---|---|---|

| Pyrazole Benzophenones | Herbicide | HPPD Inhibition | nih.gov |

| Pyrazole Aromatic Ketones | Herbicide | HPPD Inhibition | researchgate.net |

| Phenylpyrazole Derivatives | Insecticide | GABA-gated Chloride Channel Blocker | researchgate.net |

| Pyrazole Carboxamides | Fungicide | Succinate Dehydrogenase Inhibition (SDHI) | bohrium.com |

Development of Fluorescent Probes and Bioimaging Agents

The inherent photophysical properties of the pyrazole ring system, combined with its synthetic versatility, make it an excellent scaffold for the design of fluorescent probes. nih.govresearchgate.netbohrium.com These probes are valuable tools for detecting specific analytes like metal ions and for bioimaging applications in living cells. nih.govbohrium.com The introduction of fluorine can further enhance properties such as quantum yield and photostability.

Pyrazole and pyrazoline derivatives have been successfully developed as "turn-on" or "turn-off" fluorescent sensors for various metal ions, including Al³⁺, Cd²⁺, and Ga³⁺. bohrium.combohrium.comnih.gov The sensing mechanism often involves a process like chelation-enhanced fluorescence (CHEF), where the binding of the target ion to the pyrazole-based ligand restricts intramolecular motion and enhances fluorescence emission. bohrium.com For example, pyrazoline derivatives have been synthesized that exhibit high selectivity and sensitivity for Al³⁺ ions in aqueous solutions, with detection limits far below the World Health Organization (WHO) guidelines for drinking water. bohrium.com Similarly, a pyrazoline derivative incorporating a 4-methylphenyl group has been developed for the selective detection of Cd²⁺ ions. nih.govresearchgate.net These sensors are not only useful for environmental monitoring but have also been successfully applied to detect ions within living cells. nih.govbohrium.com

Table 2: Pyrazole-Based Fluorescent Probes and Their Applications

| Probe Type | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Pyrazoline Derivative | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | bohrium.com |

| Pyrazoline Derivative | Cd²⁺ | Photoinduced Electron Transfer (PET) / Quenching | nih.gov |

| Pyrazole-Porphyrin Conjugate | Zn²⁺, Cu²⁺, Ag⁺ | Ratiometric Fluorescence | acs.org |

| Fused Pyrazole | F⁻ | Fluorescence Enhancement | nih.gov |

Role in Coordination Chemistry and Organometallic Compound Synthesis

The pyrazole ring, with its two adjacent nitrogen atoms, is a classic and highly versatile N-donor ligand in coordination chemistry and organometallic synthesis. rsc.orgacs.orgacs.org Fluorinated pyrazoles are particularly valuable as ligands because the electronegative fluorine atoms can modify the electronic properties of the metal center, influencing the stability, reactivity, and catalytic activity of the resulting organometallic complexes. uab.catnih.gov

Poly(pyrazole)-based ligands are used as building blocks for creating complex supramolecular structures such as metal-organic frameworks (MOFs) and coordination polymers. rsc.org These materials have applications in gas storage, catalysis, and sensing. The synthesis of ligands like 1,4-bis(1H-pyrazol-4-ylethynyl)-tetrafluorobenzene demonstrates the integration of fluorinated components to create robust frameworks. rsc.org The reaction of N-alkyl-3-pyridine-5-trifluoromethylpyrazole derived ligands with palladium(II) results in stable complexes where the ligand coordinates to the metal via both a pyrazole nitrogen and a pyridine (B92270) nitrogen. uab.cat The fluorine atoms in these ligands can be observed using ¹⁹F NMR spectroscopy, providing a useful handle for characterization. uab.cat

Utilization in Advanced Materials Science Research

The unique electronic properties and thermal stability conferred by the fluorine-carbon bond make fluorinated pyrazoles attractive building blocks for advanced materials. researchgate.netnih.gov These compounds are explored for applications in organic electronics, such as organic semiconductors, and for the creation of high-performance polymers and coatings.

Research has shown that 3-trifluoromethylated pyrazole is a privileged structural scaffold for advanced materials. nih.gov Closely related compounds, such as 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, are utilized in the synthesis of materials that require enhanced thermal stability and chemical resistance, such as specialized coatings and polymers. The incorporation of the fluorinated pyrazole moiety can improve key characteristics of materials, including their charge-transport properties and stability in harsh environments, opening avenues for their use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Precursors for Radiotracer Development in Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique used for diagnosing and monitoring diseases. nih.gov It relies on radiotracers—biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). nih.govresearchgate.net The pyrazole scaffold is a key motif in medicinal chemistry and is considered a privileged structure for the development of ¹⁸F-labeled PET radiotracers. nih.govnih.gov

The versatility of the pyrazole core allows for its incorporation into molecules that can selectively target a wide range of biological entities, such as receptors and enzymes that are implicated in various pathologies. nih.gov For instance, ¹⁸F-labeled pyrazole derivatives have been developed to image:

Cannabinoid Receptor 1 (CB₁): Important for studying neuropsychiatric disorders and obesity. nih.gov

Cyclooxygenase-2 (COX-2): A key enzyme in inflammation and cancer. nih.gov

Translocator Protein (TSPO): Upregulated in the brain during neuroinflammation, making it a valuable biomarker for neurodegenerative diseases. nih.gov

α-Synuclein Aggregates: A target for the early diagnosis of Parkinson's disease. nih.gov

The development of a compound like this compound provides a direct precursor for ¹⁸F-labeling. The existing fluorine atom can be substituted with the radioactive ¹⁸F isotope, creating a radiotracer for PET imaging studies. The synthesis of such tracers enables researchers to visualize and quantify physiological processes in vivo, aiding in early diagnosis and the development of new therapies. nih.govnih.gov

Future Directions and Emerging Research Avenues for 1 4 Ethylphenyl 5 Fluoro 1h Pyrazole

Exploration of Novel and Greener Synthetic Pathways

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. scispace.com For fluorinated pyrazoles like 1-(4-ethylphenyl)-5-fluoro-1H-pyrazole, future research will likely focus on methodologies that are both efficient and sustainable.

Key areas of exploration include:

Microwave-Assisted and Ultrasound-Mediated Synthesis : These non-conventional energy sources have been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times while minimizing the use of hazardous solvents. scispace.com The application of these techniques to the synthesis of fluorinated pyrazoles could offer a greener alternative to traditional heating methods. scispace.com

Catalyst-Free and Metal-Free Reactions : The development of synthetic routes that avoid the use of heavy metal catalysts is crucial for reducing environmental impact. Three-component reactions using readily available starting materials under catalyst-free conditions represent a promising avenue for the efficient and clean synthesis of complex pyrazole (B372694) derivatives. researchgate.net

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Generating reactive intermediates like diazomethane (B1218177) derivatives in a flow system for cycloaddition reactions could provide a safer and more efficient method for producing pyrazoles. sci-hub.se

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. mdpi.com The design of novel MCRs for the synthesis of functionalized pyrazoles is an active area of research. mdpi.com

| Methodology | Advantages | Potential for Greener Synthesis | Reference |

|---|---|---|---|

| Conventional Heating | Well-established procedures | Often requires longer reaction times and use of organic solvents | scispace.com |

| Microwave Irradiation | Rapid, higher yields, can be solvent-free | High potential due to reduced energy consumption and solvent use | scispace.com |

| Ultrasonication | Accelerated reaction rates, can be performed at room temperature | High potential by avoiding high temperatures and potentially hazardous solvents | scispace.com |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity | Excellent potential for creating molecular diversity in an environmentally friendly manner | mdpi.com |

Advanced Computational Approaches for Structure-Activity Relationship (SAR) and Mechanistic Prediction

Computational chemistry has become an indispensable tool in drug discovery and materials science, offering profound insights into the behavior of molecules at an atomic level. eurasianjournals.com For this compound, advanced computational methods can accelerate the design of new derivatives with enhanced properties.

Future computational research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR models are instrumental in correlating the structural features of pyrazole derivatives with their biological activities. nih.gov By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov For pyrazole derivatives, docking studies can elucidate the binding modes and interactions with biological targets, providing a rationale for their observed activity and guiding the design of more potent analogs. nih.govnih.gov

Density Functional Theory (DFT) : DFT calculations are used to investigate the electronic structure and properties of molecules. eurasianjournals.comresearchgate.net These calculations can provide insights into parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity and stability of pyrazole compounds. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations allow for the study of the dynamic behavior of molecules over time, providing a more realistic picture of molecular interactions within a biological system. eurasianjournals.com

| Computational Method | Primary Application | Key Insights Provided | Reference |

|---|---|---|---|

| QSAR | Predicting biological activity | Correlation between molecular descriptors and activity | nih.govresearchgate.net |

| Molecular Docking | Understanding ligand-receptor interactions | Binding modes, interaction energies, and key interacting residues | nih.govnih.gov |

| DFT | Investigating electronic properties | HOMO-LUMO gap, chemical hardness, electrophilicity | researchgate.netnih.gov |

| MD Simulations | Studying dynamic behavior | Conformational changes, stability of ligand-receptor complexes | eurasianjournals.com |

Deeper Unveiling of Mechanistic Underpinnings at the Molecular Level

A thorough understanding of the mechanism of action at the molecular level is critical for the rational design of new therapeutic agents and functional materials. For this compound and its analogs, future research will aim to move beyond identifying biological activity to elucidating the precise molecular interactions that drive these effects.

Key research avenues include:

Identification of Specific Molecular Targets : While pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, the specific targets of many fluorinated pyrazoles remain to be identified. researchgate.net Techniques such as chemical proteomics and affinity chromatography can be employed to isolate and identify the binding partners of these compounds.

Elucidation of Enzyme Inhibition Mechanisms : For pyrazole derivatives that act as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Molecular docking and crystallography can further reveal the specific interactions within the enzyme's active site. nih.gov For instance, some pyrazole derivatives have been shown to inhibit tubulin polymerization, a mechanism that is of great interest in cancer research. nih.gov

Investigation of Signaling Pathway Modulation : Many bioactive compounds exert their effects by modulating intracellular signaling pathways. Future studies should aim to identify the specific pathways affected by fluorinated pyrazoles and the key molecular players involved.

Interdisciplinary Applications and Translational Research Potential of Pyrazole Scaffolds

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.comnih.gov The versatility of the pyrazole ring system opens up numerous opportunities for interdisciplinary research and translation into practical applications.

Potential areas for future exploration include:

Medicinal Chemistry : The pyrazole nucleus is a core component of numerous drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents. nih.govmdpi.comglobalresearchonline.net The unique properties conferred by fluorine substitution suggest that fluorinated pyrazoles could lead to the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. researchgate.netnih.gov

Agrochemistry : Pyrazole derivatives are widely used in agriculture as fungicides and insecticides. nih.gov The development of new fluorinated pyrazoles could lead to more potent and selective crop protection agents. nih.gov

Materials Science : The unique electronic and photophysical properties of pyrazole derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Coordination Chemistry : Pyrazole-based ligands are extensively used in coordination chemistry to create novel metal complexes with interesting catalytic and magnetic properties. researchgate.net

The continued exploration of this compound and related compounds, driven by innovations in synthesis, computational modeling, and a deeper understanding of their molecular mechanisms, holds significant promise for advancing both fundamental science and applied technologies.

Q & A

Q. What are the optimal synthetic routes for 1-(4-ethylphenyl)-5-fluoro-1H-pyrazole, considering yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazines with fluorinated diketones or via palladium-catalyzed cross-coupling reactions. For example:

- Step 1: React 4-ethylphenylhydrazine with ethyl 3-fluoroacetoacetate under reflux in ethanol to form the pyrazole core.

- Step 2: Optimize reaction conditions (e.g., 120°C for 6–8 hours) to achieve yields >75% .

- Key Considerations: Use ionic liquids (e.g., [BMIM]BF₄) as green solvents to enhance purity and reduce byproducts .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Expect a singlet for the pyrazole C-H proton (δ 7.8–8.2 ppm) and splitting patterns for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) .

- ¹⁹F NMR: A distinct peak near δ -110 ppm confirms fluorine substitution .

- IR: Look for C-F stretching vibrations at 1220–1150 cm⁻¹ and pyrazole ring vibrations at 1600–1500 cm⁻¹ .

- MS: Molecular ion peaks [M+H]⁺ should match the molecular weight (e.g., 220.23 g/mol) .

Q. What biological activities are reported for structurally similar pyrazole derivatives?

Methodological Answer: Analogous compounds exhibit:

- Antimicrobial Activity: MIC values of 2–8 µg/mL against S. aureus via enzyme inhibition (e.g., dihydrofolate reductase) .

- Anticancer Potential: IC₅₀ values <10 µM in breast cancer cell lines (MCF-7) through apoptosis induction .

- Anti-inflammatory Effects: COX-2 inhibition (IC₅₀ ~0.5 µM) in in vitro assays .

Advanced Research Questions

Q. How can conflicting biological activity data in fluorinated pyrazoles be resolved during SAR studies?

Methodological Answer:

- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence-based assays) alongside cell viability tests (MTT assays) to rule out false positives .

- Metabolic Stability Testing: Use liver microsomes to assess if contradictory results arise from rapid compound degradation .

- Crystallography: Resolve binding modes with target proteins (e.g., PDB: 6XYZ) to confirm hypothesized mechanisms .

Q. How does the fluorine atom at the 5-position influence electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effect: Fluorine increases the pyrazole ring's electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., SNAr reactions) .

- Lipophilicity: LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

- DFT Calculations: HOMO-LUMO gaps (ΔE ≈ 4.2 eV) predict regioselectivity in cross-coupling reactions .

Q. What computational methods predict binding affinity for target enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Key residues: Lys721 (hydrogen bonding) and Phe723 (π-π stacking) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust interactions) .

- QSAR Models: Develop regression models using descriptors like polar surface area (PSA) and molar refractivity to predict IC₅₀ values .

Q. How to address solubility challenges in biological assays for hydrophobic pyrazoles?

Methodological Answer:

- Co-Solvent Systems: Use DMSO:PBS (10:90 v/v) with sonication (30 min) to achieve solubility >1 mM .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

- Pro-drug Design: Introduce phosphate esters at the ethyl group for pH-dependent release in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.